Akr1C3-IN-12
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Overview
Description
Akr1C3-IN-12 is a novel inhibitor targeting the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 plays a crucial role in the metabolism of steroids, prostaglandins, and xenobiotics. It is involved in the biosynthesis of potent androgens and estrogens, making it a significant target in cancer research due to its role in tumor progression and therapeutic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Akr1C3-IN-12 involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the inhibitory activity of the compound.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Akr1C3-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Akr1C3-IN-12 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of AKR1C3 in tumor progression and therapeutic resistance.
Drug Development: This compound serves as a lead compound in the development of new drugs targeting AKR1C3 for various diseases, including cancer and hormonal disorders.
Mechanism of Action
Akr1C3-IN-12 exerts its effects by inhibiting the enzyme AKR1C3. The inhibition of AKR1C3 disrupts the biosynthesis of potent androgens and estrogens, thereby reducing the activation of androgen and estrogen receptors. This leads to decreased tumor cell proliferation, invasion, and metastasis. The compound also affects other molecular pathways involved in cell survival and resistance to therapy .
Comparison with Similar Compounds
Similar Compounds
Stylopine: A strong inhibitor of AKR1C3 with a different chemical structure but similar inhibitory activity.
Flavonoids: Compounds like 2′-hydroxyflavanone have shown potent inhibition of AKR1C3.
Non-steroidal anti-inflammatory drugs (NSAIDs): Some NSAIDs have been identified as AKR1C3 inhibitors.
Uniqueness of Akr1C3-IN-12
This compound is unique due to its high specificity and potency in inhibiting AKR1C3. It has been designed to overcome the limitations of other inhibitors, such as lower efficacy and off-target effects. Its unique chemical structure allows for better binding affinity and inhibitory activity, making it a promising candidate for further research and drug development .
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
8-hydroxy-2-imino-N-(4-methylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-10-5-7-12(8-6-10)19-17(21)13-9-11-3-2-4-14(20)15(11)22-16(13)18/h2-9,18,20H,1H3,(H,19,21) |
InChI Key |
SKZQOFVKMNLPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N |
Origin of Product |
United States |
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